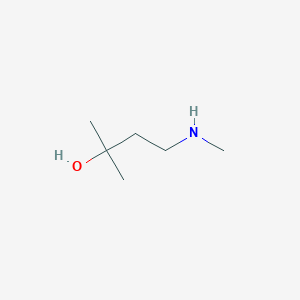

2-Methyl-4-(methylamino)butan-2-ol

説明

Contemporary Significance and Research Trajectories of 2-Methyl-4-(methylamino)butan-2-ol

While direct research on this compound is scarce, its potential significance can be inferred from two key areas: its classification as a γ-amino alcohol and its suggested use as a reagent in the synthesis of oxazocenones. chemicalbook.com

The γ-amino alcohol motif is a crucial structural element found in numerous biologically active compounds, including the anti-HIV drugs Ritonavir and Lopinavir. rsc.org This structural class is of high interest to medicinal chemists, and various synthetic methods are continuously being developed to produce these molecules with high stereoselectivity. rsc.orgrsc.org Research has focused on methods like the diastereoselective reduction of β-amino ketones and copper-catalyzed hydroamination to access these valuable scaffolds. rsc.orgresearchgate.netorganic-chemistry.org Therefore, this compound, as a member of this class, holds potential as a building block for novel therapeutic agents.

Furthermore, commercial chemical suppliers indicate that this compound is a reagent used in the preparation of oxazocenones, a class of eight-membered heterocyclic compounds. chemicalbook.com Certain benzoxazocenones have been identified through diversity-oriented synthesis and have shown promising biological activities. nih.gov For example, some have been found to protect pancreatic β-cells from cytokine-induced apoptosis, suggesting a potential therapeutic avenue for type-1 diabetes. nih.gov The synthesis of these complex scaffolds is an active area of research, with methods like gold-catalyzed hydroalkoxylation being developed to create the eight-membered ring system. nih.gov The potential use of this compound in constructing novel oxazocenone analogs that lack a fused benzene (B151609) ring represents its most direct, albeit not yet academically detailed, research trajectory. nih.gov

Overview of Current Knowledge Gaps in this compound Research

The most significant aspect of this compound from an academic perspective is the vast expanse of what is not known. The lack of dedicated studies means that fundamental data, beyond basic identifiers and predicted properties, is largely absent from public scientific literature.

Key knowledge gaps include:

Validated Synthetic Routes: While the structure is known, detailed and optimized laboratory procedures for the synthesis of this compound have not been published in academic journals.

Spectroscopic and Crystallographic Data: Comprehensive and publicly archived analytical data, such as detailed NMR spectra, IR spectra, mass spectrometry data, and single-crystal X-ray diffraction data, are not available. Such data is foundational for unequivocal structural confirmation and for understanding its conformational properties.

Chemical Reactivity: Beyond its presumed role as a nucleophile via its amino and hydroxyl groups, the specific chemical reactivity of this compound has not been systematically explored and documented.

Biological Activity: There are no published studies on the biological effects of this compound itself. Its toxicological profile, metabolic fate, and any potential therapeutic activities remain uninvestigated.

Application in Oxazocenone Synthesis: The assertion that it is used to prepare bioactive oxazocenones is a compelling lead, but the specific reaction conditions, the structures of the resulting products, and their biological activities have not been detailed in peer-reviewed literature. chemicalbook.comnih.gov This represents a major unanswered question regarding its practical application.

Structure

3D Structure

特性

IUPAC Name |

2-methyl-4-(methylamino)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,8)4-5-7-3/h7-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULPATVQDRLYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCNC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650923 | |

| Record name | 2-Methyl-4-(methylamino)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866223-53-2 | |

| Record name | 2-Methyl-4-(methylamino)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 866223-53-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 4 Methylamino Butan 2 Ol

Established Synthetic Routes for 2-Methyl-4-(methylamino)butan-2-ol

The synthesis of this compound can be approached through several established methods, primarily involving the formation of the secondary amine via alkylation or reductive amination.

Amine Alkylation Approaches in the Synthesis of this compound

Amine alkylation is a fundamental method for forming C-N bonds. In the context of synthesizing this compound, this would typically involve the direct methylation of the precursor, 4-amino-2-methylbutan-2-ol (B1284179). A methylating agent, such as methyl iodide or dimethyl sulfate (B86663), would be used to introduce the methyl group onto the primary amine.

However, a significant drawback of direct alkylation of primary amines is the potential for over-alkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt as byproducts. This lack of selectivity can result in a mixture of products, complicating purification and reducing the yield of the desired secondary amine. To mitigate this, reaction conditions such as the stoichiometry of reactants, temperature, and choice of base must be carefully controlled. The use of a large excess of the primary amine can favor mono-alkylation, but this is not always practical or economical.

| Parameter | Typical Conditions for Amine Alkylation |

| Starting Material | 4-amino-2-methylbutan-2-ol |

| Alkylating Agent | Methyl iodide, Dimethyl sulfate |

| Solvent | Alcohols (e.g., Methanol, Ethanol), Acetonitrile (B52724) |

| Base | Potassium carbonate, Triethylamine |

| Temperature | Room temperature to reflux |

| Key Challenge | Over-alkylation leading to tertiary amine and quaternary salt formation |

Reductive Amination Strategies for the Formation of this compound

Reductive amination is a more controlled and widely preferred method for the synthesis of secondary amines like this compound. libretexts.orgorganic-chemistry.org This reaction involves the condensation of a primary amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. libretexts.orgyoutube.com

For the synthesis of the target molecule, 4-amino-2-methylbutan-2-ol could be reacted with formaldehyde (B43269) (or its trimer, paraformaldehyde) to form an intermediate imine or aminal. This intermediate is then reduced without isolation using a selective reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. libretexts.org Sodium cyanoborohydride is particularly effective as it is mild and selectively reduces the iminium ion in the presence of the starting aldehyde. organic-chemistry.org This one-pot procedure generally provides higher yields and better selectivity for the desired secondary amine compared to direct alkylation. nih.gov

| Parameter | Typical Conditions for Reductive Amination |

| Starting Material | 4-amino-2-methylbutan-2-ol |

| Carbonyl Source | Formaldehyde, Paraformaldehyde |

| Reducing Agent | Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN) |

| Solvent | Methanol, Ethanol (B145695), Dichloromethane |

| Reaction pH | Mildly acidic to neutral |

| Advantage | High selectivity for the secondary amine, minimal over-alkylation |

Multi-step Synthetic Pathways to this compound and Related Analogues

Multi-step synthetic sequences allow for the construction of this compound from simpler, more readily available starting materials. One plausible retrosynthetic analysis suggests starting from a butene derivative. For instance, a synthetic route could commence with 2-methyl-3-buten-2-ol. google.com This starting material can be subjected to a hydroboration-oxidation sequence to introduce a hydroxyl group at the terminal carbon, followed by conversion of the hydroxyl to a leaving group (e.g., a tosylate or halide). Subsequent displacement with methylamine (B109427) would yield the target compound.

Alternatively, a pathway could begin with isoprene (B109036). google.com Reaction of isoprene with a hydrohalide can produce a mixture of halo-butene derivatives, which can then be converted to 2-methyl-3-buten-2-ol. google.com From there, a series of functional group transformations can be employed to introduce the methylamino group at the appropriate position. The synthesis of related analogues, such as 4-[benzoyl(methyl)amino]pentane-2-yl dibenzoate, often involves a multi-step process that includes the reduction of a ketoenamine to an amino alcohol, followed by further functionalization. google.com

A hypothetical multi-step synthesis is outlined below:

Starting Material: 2-Methyl-3-buten-2-ol

Step 1: Anti-Markovnikov Hydrobromination: Reaction with HBr in the presence of peroxides to form 4-bromo-3-methylbutan-2-ol.

Step 2: Amination: Displacement of the bromide with methylamine to yield this compound.

Stereoselective Synthesis of Enantiomers of this compound

Since this compound is a chiral molecule, the synthesis of its individual enantiomers, (R)- and (S)-2-Methyl-4-(methylamino)butan-2-ol, is of significant interest. Stereoselective synthesis can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or enzymatic resolutions. mdpi.com

One approach involves starting with a chiral precursor. For example, the stereoselective synthesis of related chiral amino alcohols has been accomplished through the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines. researchgate.net This methodology could potentially be adapted for the synthesis of the enantiomers of the target compound.

Another powerful technique is enzymatic resolution. A racemic mixture of this compound or a suitable precursor could be resolved using lipases or other enzymes that selectively acylate one enantiomer, allowing for the separation of the two. The stereospecific cyclization of an acyclic precursor catalyzed by a chiral acid is another strategy that has been successfully employed for the synthesis of chiral cyclic ethers and could be conceptually applied to create the chiral center in an acyclic system. mdpi.com The synthesis of homochiral R-(+)-2-methyl-1-butanol has been achieved using a boronic ester homologation approach, demonstrating a method for creating stereocenters in butanol derivatives. sciforum.netresearchgate.net

| Strategy | Description |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. |

| Enzymatic Resolution | Separation of enantiomers from a racemic mixture using enzymes. |

Novel Synthetic Approaches and Catalyst Development for this compound

Research into the synthesis of amino alcohols continues to evolve, with a focus on developing more efficient, selective, and environmentally benign methods.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including amino alcohols. rsc.orgpatsnap.comuv.es For the synthesis of this compound, several green approaches could be envisioned.

One area of exploration is the use of biocatalysis. Engineered amine dehydrogenases have been used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols, using ammonia (B1221849) as the amino donor under mild, aqueous conditions. nih.gov This approach offers high stereoselectivity and avoids the use of harsh reagents.

Another green strategy is the use of heterogeneous catalysts, which can be easily recovered and reused. For instance, the N-alkylation of amino alcohols has been achieved using γ-Al₂O₃ as a catalyst in supercritical CO₂, which serves as an environmentally friendly solvent. beilstein-journals.org Furthermore, visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. The synthesis of 1,2-amino alcohols has been reported using a visible-light photoredox-catalyzed decarboxylative radical coupling reaction in water at room temperature. rsc.org These green methodologies hold promise for the future development of more sustainable synthetic routes to this compound.

Development of Efficient Catalytic Systems for this compound Production

The synthesis of this compound can be efficiently achieved through the catalytic reductive amination of 4-hydroxy-4-methyl-2-pentanone (also known as diacetone alcohol). nist.govmerckmillipore.com This process is a cornerstone in the production of various amines and represents a cost-effective and sustainable manufacturing route. rsc.org The reaction involves coupling the ketone group of the precursor with methylamine in the presence of a catalyst and a reducing agent, typically molecular hydrogen (H₂). rsc.org

The general reaction is challenging due to potential side reactions, such as the reduction of the carbonyl compound to an alcohol or over-alkylation of the amine. rsc.org Therefore, the development of highly selective catalysts is crucial. Both homogeneous and heterogeneous catalysts have been successfully applied in reductive amination processes. rsc.org Transition metal-based catalysts, particularly those containing ruthenium, iridium, nickel, copper, or palladium, are widely used. rsc.orgresearchgate.netgoogle.com For instance, iridium(I) complexes have demonstrated high activity in the N-methylation of amines using methanol, proceeding through a "borrowing hydrogen" mechanism where the alcohol is transiently dehydrogenated. acs.org Similarly, Ru-catalyzed reductive amination has been shown to be effective even under mild conditions using water as a hydrogen source. rsc.org

A plausible and efficient pathway for producing this compound is the direct reductive amination of 4-hydroxy-4-methyl-2-pentanone with methylamine and H₂ over a heterogeneous catalyst like palladium on carbon (Pd/C) or a homogeneous ruthenium complex.

Table 1: Potential Catalytic Systems for this compound Synthesis

| Catalytic Approach | Precursors | Catalyst Type | Reducing Agent | Key Features |

|---|---|---|---|---|

| Catalytic Reductive Amination | 4-Hydroxy-4-methyl-2-pentanone, Methylamine | Heterogeneous (e.g., Pd/C, Ni) or Homogeneous (e.g., Ru, Ir complexes) | Molecular Hydrogen (H₂) | High atom economy; widely used in industry for amine synthesis. rsc.org |

| Borrowing Hydrogen | 4-Amino-2-methylbutan-2-ol, Methanol | Homogeneous (e.g., Mn, Ir complexes) | Methanol (as H-source) | N-methylation of a primary amine precursor with sustainable methanol. researchgate.netnih.gov |

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical reactivity of this compound is dictated by its two functional groups: a tertiary alcohol and a secondary amine. These groups can react independently or, in some cases, participate in concerted transformations.

Selective Catalytic Oxidation: Modern catalytic systems have been developed for the highly chemoselective aerobic oxidation of the alcohol group in unprotected amino alcohols. elsevierpure.comresearchgate.net For example, a catalyst system using 2-azaadamantane (B3153908) N-oxyl (AZADO) and copper can oxidize alcohols in the presence of primary, secondary, or tertiary amines. nih.govelsevierpure.com While effective for primary and secondary alcohols, this would not typically oxidize the tertiary alcohol of the target compound.

Oxidative Cleavage: Secondary amino alcohols are known to undergo oxidative cleavage when treated with reagents like sodium periodate (B1199274) (NaIO₄). nih.gov This reaction cleaves the C-C bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group. This reactivity is utilized in chemical biology for cleavable linkers. nih.gov

Amine Oxidation: The secondary amine group can be oxidized by strong oxidizing agents like potassium permanganate. acs.org

The functional groups within this compound—a tertiary alcohol and a secondary amine—are in a reduced state. Consequently, the compound itself is not susceptible to further reduction under standard chemical conditions. Common reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) will not react with the tertiary alcohol or the secondary amine. stackexchange.com

Reduction reactions are primarily relevant to the synthesis of this molecule from more oxidized precursors, such as the reductive amination of a ketone or the reduction of an amide. rsc.org

However, if the molecule is first derivatized, the resulting derivative may be reducible. For example, if the secondary amine is acylated to form an N-acyl derivative (a tertiary amide), the amide functional group could then be reduced. Specialized reagents like aminoborohydrides are capable of reducing tertiary amides to the corresponding amines or alcohols, depending on steric factors. acs.org This represents a potential chemical transformation pathway for a derivative of this compound, rather than the parent compound itself.

The search yielded basic information such as its chemical formula (C₆H₁₅NO) and molecular weight (117.19 g/mol ). It is listed in the catalogs of several chemical suppliers, indicating its availability for research purposes. One source briefly mentioned its use as a reagent in the preparation of oxazocenones, suggesting it can undergo cyclization or related reactions. However, the specific reaction conditions, yields, and other crucial experimental details were not provided.

Searches for analogous compounds, such as 2-methyl-4-phenylbutan-2-ol and other N-methyl-gamma-amino alcohols, offered insights into potential reactions. These related compounds are known to participate in reactions like N-alkylation, cyclization to form heterocycles, and esterification of the hydroxyl group. It is plausible that this compound could undergo similar transformations. For instance, the tertiary alcohol group could theoretically be subject to substitution reactions, although such reactions are generally more challenging for tertiary alcohols compared to primary or secondary ones and often require harsh conditions or specific catalysts.

Without access to dedicated scientific studies or patents focusing on this compound, any detailed discussion on its synthetic routes and reactivity would be speculative. The strict requirement for scientifically accurate and detailed research findings cannot be met based on the currently accessible information.

Therefore, the requested article on the "," including a specific section on its substitution reactions with data tables, cannot be generated at this time due to the lack of specific research data for this compound.

Mechanistic Investigations of 2 Methyl 4 Methylamino Butan 2 Ol at the Molecular and Cellular Level

Modulation of Receptor and Enzyme Activities by 2-Methyl-4-(methylamino)butan-2-ol

Beyond simple binding, it is crucial to determine how a compound functionally alters the activity of its target protein. This involves functional assays that measure the downstream consequences of the binding event, such as changes in enzyme kinetics or receptor signaling.

Enzyme kinetic studies are performed to understand how a compound affects the rate of an enzymatic reaction. These experiments determine parameters such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km), and can reveal whether the compound acts as an inhibitor (competitive, non-competitive, etc.) or an activator. While kinetic studies have been conducted on structurally related compounds like methyl-butenols to understand their atmospheric oxidation, this research does not pertain to interactions with biological enzymes. nih.gov

There are no published enzyme kinetic studies detailing the effects of this compound on specific biological enzymes.

Table 3: Enzyme Kinetic Parameters in the Presence of this compound

| Enzyme | Effect (e.g., Inhibition, Activation) | Kinetic Parameters (Km, Vmax) |

|---|

Receptor occupancy assays measure the percentage of receptors bound by a ligand at various concentrations. Functional assays then determine the physiological response to this binding, characterizing the compound as an agonist, antagonist, or inverse agonist.

No data from receptor occupancy or functional assays for this compound are available in the scientific literature. Therefore, its functional activity at any known receptor is currently undefined.

Cellular Processes and Signaling Pathways Influenced by this compound

The ultimate biological effect of a compound is determined by its influence on cellular processes and signaling pathways. A compound's interaction with its molecular target(s) can trigger a cascade of intracellular events, leading to changes in cell behavior, gene expression, or other physiological functions.

There is a notable lack of research on the cellular effects of this compound. One chemical supplier notes that the compound is a reagent used in the preparation of oxazocenones that display "novel cellular abilities," but provides no further detail on what those abilities are or the specific cellular processes affected. chemicalbook.com This information is indirect and does not describe the direct cellular effects of the compound itself. No primary research studies detailing the impact of this compound on specific signaling pathways or cellular processes have been identified.

Gene Expression and Proteomic Changes Induced by this compound

Currently, there is a lack of specific studies detailing the gene expression and proteomic shifts caused by this compound. However, based on research into butanol isomers and other amino alcohols, it is possible to hypothesize the potential cellular responses. For instance, studies on butanol-tolerant microorganisms have revealed significant alterations in protein expression when exposed to butanol. acs.orgacs.orgnih.govresearchgate.net These changes often involve the upregulation of stress-response proteins and modifications in metabolic pathways.

A proteomic analysis of Lactobacillus mucosae exposed to butanol identified the dysregulation of 29 proteins. acs.orgacs.orgnih.govresearchgate.net Notably, there was an induction of genes encoding for stress-tolerant proteins like GroES, GroEL, and DnaK, as well as those involved in substrate utilization, fatty acid metabolism, and nucleotide synthesis. Conversely, genes related to energy production, such as those for F0F1ATP synthases, and redox balance were repressed. acs.orgacs.orgnih.govresearchgate.net

Should this compound elicit similar stress responses, one could expect to see changes in the expression of genes and proteins associated with cellular stress, protein folding, and metabolic regulation.

Table 1: Hypothetical Gene Expression Changes in Response to this compound

| Gene | Function | Predicted Change in Expression |

| HSP70 | Heat Shock Protein, Chaperone | Upregulation |

| SOD1 | Superoxide Dismutase, Antioxidant | Upregulation |

| CYP2E1 | Cytochrome P450, Metabolism | Upregulation |

| GADD45A | Growth Arrest and DNA Damage | Upregulation |

| BCL2 | Apoptosis Regulator | Downregulation |

Table 2: Potential Proteomic Signature of this compound Exposure

| Protein | Biological Process | Postulated Change |

| GroEL/GroES | Protein Folding | Increased Abundance |

| DnaK | Stress Response | Increased Abundance |

| F0F1 ATP Synthase | Energy Production | Decreased Abundance |

| Catalase | Oxidative Stress Response | Increased Abundance |

| Acyl-CoA Dehydrogenase | Fatty Acid Metabolism | Altered Abundance |

Intracellular Signaling Cascade Perturbations by this compound

The structural characteristics of this compound, particularly the presence of a hydroxyl and an amino group, suggest potential interactions with various signaling pathways. Amino alcohols are known to bind to cell membranes and can influence ion flow and signal transduction. openaccesspub.org Alcohols, in general, can affect a wide array of intracellular signaling pathways, contributing to both acute and chronic cellular adaptations. nih.gov

Ethanol (B145695), a well-studied alcohol, has been shown to modulate the activity of several protein kinases, including protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs). nih.gov These kinases are central to numerous cellular processes, and their perturbation can have widespread consequences. Given the structural similarities, it is conceivable that this compound could also interfere with these or related signaling cascades.

Structure-Activity Relationship (SAR) Studies of this compound Analoguesdrugbank.com

While specific SAR studies for this compound are not documented, the principles of medicinal chemistry allow for predictions about how structural modifications might influence its biological activity. The amino alcohol moiety is a recognized pharmacophore in many biologically active compounds. mdpi.com

Design and Synthesis of this compound Derivatives for SAR Profiling

To investigate the SAR of this compound, a series of derivatives could be synthesized. The general synthetic approach would likely involve the reaction of an appropriate epoxide with an amine, a common method for producing β-amino alcohols. mdpi.comnih.gov Modifications could be introduced at several positions:

The Amino Group: The methyl group on the nitrogen could be replaced with other alkyl or aryl groups of varying size and electronics to probe the steric and electronic requirements for activity. Secondary amines could be converted to tertiary amines or amides.

The Butanol Backbone: The methyl groups at the 2-position could be altered to other alkyl groups to assess the impact of steric bulk around the hydroxyl group. The length of the carbon chain between the hydroxyl and amino groups could also be varied.

The Hydroxyl Group: The tertiary alcohol could be converted to a secondary or primary alcohol to determine the importance of this feature. Esterification or etherification of the hydroxyl group would also provide valuable SAR data.

Correlation of Structural Modifications with Biological Activities of this compound Analogues

The synthesized derivatives would then be subjected to a battery of biological assays to correlate structural changes with activity. For example, if the parent compound exhibits antimicrobial properties, the derivatives would be tested against a panel of microbes to determine their minimum inhibitory concentrations (MICs).

Table 3: Hypothetical SAR of this compound Analogues

| Analogue | Modification | Predicted Biological Activity |

| N-ethyl derivative | Increased alkyl size on nitrogen | Potentially decreased activity due to steric hindrance |

| N,N-dimethyl derivative | Tertiary amine | Altered receptor binding and basicity, unpredictable effect |

| 3-methyl-5-(methylamino)pentan-3-ol | Increased chain length | May alter binding pocket fit, potentially lower activity |

| 2-Methyl-4-aminobutan-2-ol | Primary amine | Increased hydrogen bonding potential, may increase activity |

| 2-Methyl-4-(methylamino)butan-2-yl acetate | Esterified hydroxyl | Loss of hydrogen bonding, likely decreased activity |

Comparative Mechanistic Studies with Structurally Related Butanol Derivativesopenaccesspub.orgresearchgate.net

A comparative analysis of this compound with other butanol isomers can provide insights into how the addition of a methylamino group affects its biological properties. The butanol isomers (1-butanol, 2-butanol, isobutanol, and tert-butanol) exhibit differences in their physical properties and toxicities. wikipedia.orginchem.org

For example, a study comparing the effects of ethanol and tert-butanol (B103910) on amino acid concentrations in rats found similar effects, suggesting that the presence of the alcohol moiety itself, rather than its metabolism, was primarily responsible for the observed changes. nih.gov This suggests that the tertiary alcohol structure of this compound could contribute significantly to its biological effects, independent of extensive metabolism.

The presence of the methylamino group, however, introduces a basic center and the potential for ionic interactions and hydrogen bonding that are absent in simple butanols. This functional group is likely to significantly alter its interaction with biological targets. For instance, while butanols can modulate the function of ligand-gated ion channels like glycine (B1666218) receptors, the potency and nature of this modulation could be significantly different for an amino-substituted butanol. nih.gov The amino group could lead to more specific interactions with receptors or enzymes that recognize amine-containing ligands.

Metabolic Pathways and Biotransformation of 2 Methyl 4 Methylamino Butan 2 Ol

Interspecies Differences in 2-Methyl-4-(methylamino)butan-2-ol Metabolism

Without primary or secondary research sources, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Metabolic Stability and Liability Assessment of this compound and its Analogues

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and is largely influenced by its susceptibility to biotransformation by metabolic enzymes. researchgate.netnuvisan.com For this compound, its metabolic stability is a composite of the stabilities of its secondary amine and tertiary alcohol functionalities. In vitro assays using liver microsomes or hepatocytes are standard methods to assess metabolic stability by measuring the rate of disappearance of the parent compound over time. researchgate.netnuvisan.comnih.govnih.gov

Metabolic Liability of the Secondary Amine:

Another potential metabolic pathway for the secondary amine is N-oxidation, which would lead to the formation of a hydroxylamine (B1172632) derivative. researchgate.net The stability of such metabolites can vary.

Metabolic Stability of the Tertiary Alcohol:

Tertiary alcohols are generally considered to be metabolically more stable than primary or secondary alcohols with respect to oxidation. nih.gov The carbon atom attached to the hydroxyl group in a tertiary alcohol lacks a hydrogen atom, making it resistant to direct oxidation by enzymes like alcohol dehydrogenases or cytochrome P450s. youtube.comacs.org

However, the tertiary alcohol group is a potential site for Phase II conjugation reactions. The primary pathways for the conjugation of alcohols are glucuronidation and sulfation. wikipedia.orgwikipedia.orgrsc.orgnih.govnih.govresearchgate.net

Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the transfer of glucuronic acid to the hydroxyl group, forming a glucuronide conjugate. wikipedia.orgrsc.orgnih.gov The rate of glucuronidation can be influenced by steric hindrance around the hydroxyl group. The presence of two methyl groups adjacent to the alcohol in this compound might sterically hinder the approach of the UGT enzyme, potentially slowing down this metabolic pathway. nih.gov

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group, forming a sulfate (B86663) ester. wikipedia.orgnih.govlibretexts.org Similar to glucuronidation, steric hindrance can affect the rate of sulfation.

Interactive Data Table: Predicted Metabolic Pathways of this compound

| Metabolic Pathway | Functional Group Targeted | Enzymes Involved (Predicted) | Resulting Metabolite (General Structure) | Phase |

| N-Dealkylation | Secondary Amine | Cytochrome P450 (CYP) enzymes | Primary Amine + Formaldehyde (B43269) | Phase I |

| N-Oxidation | Secondary Amine | Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMOs) | Hydroxylamine | Phase I |

| Glucuronidation | Tertiary Alcohol | UDP-glucuronosyltransferases (UGTs) | O-Glucuronide conjugate | Phase II |

| Sulfation | Tertiary Alcohol | Sulfotransferases (SULTs) | O-Sulfate conjugate | Phase II |

| N-Glucuronidation | Secondary Amine | UDP-glucuronosyltransferases (UGTs) | N-Glucuronide conjugate | Phase II |

Interactive Data Table: General Metabolic Stability of Related Chemical Moieties

| Chemical Moiety | General Metabolic Stability | Primary Metabolic Pathways | Key Factors Influencing Stability |

| Secondary N-Methylamine | Generally Low to Moderate | N-Dealkylation, N-Oxidation | Specific CYP450 isozyme activity, steric hindrance around the amine. |

| Tertiary Alcohol | Generally High (to oxidation) | Glucuronidation, Sulfation | Steric hindrance around the hydroxyl group, availability of co-factors (UDPGA, PAPS). |

Biosynthetic Pathways Leading to this compound (if applicable to natural occurrence or biological synthesis)

Based on available scientific literature, there is no documented evidence of the natural occurrence or biological synthesis of this compound. The synthesis of N-substituted amino alcohols in nature is a complex process, often involving enzymatic transformations of amino acids or other primary metabolites. nih.govresearchgate.netnih.govnih.gov The biosynthesis of simple, short-chain aliphatic amines and alcohols can occur through various metabolic routes in microorganisms and plants, often starting from amino acids or intermediates of central metabolism. nih.gov

For instance, the amino group could theoretically be derived from an amino acid via decarboxylation, and the carbon skeleton from pathways of amino acid or fatty acid metabolism. The N-methylation step would likely be catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. researchgate.net However, a specific biosynthetic pathway that would assemble the unique structure of this compound has not been identified. Its structure suggests it is more likely a synthetic compound created for specific chemical applications rather than a natural product.

Advanced Analytical Strategies for the Characterization and Quantification of 2 Methyl 4 Methylamino Butan 2 Ol

Chromatographic Techniques for Separation and Purity Assessment of 2-Methyl-4-(methylamino)butan-2-ol

Chromatography is an indispensable tool for separating this compound from reaction mixtures, synthetic byproducts, and other impurities. The choice of technique depends on the compound's volatility, polarity, and the analytical objective, such as purity assessment or quantification in a complex matrix.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. jmchemsci.com For this compound, GC-MS can serve as an effective tool for purity determination and identification. The compound is first vaporized and separated from other volatile components on a chromatographic column before entering the mass spectrometer.

In the mass spectrometer, the molecule undergoes ionization, typically by electron ionization (EI), which causes it to fragment in a reproducible manner. This fragmentation pattern acts as a chemical "fingerprint," allowing for its identification by comparing the obtained spectrum to spectral libraries. The molecular ion peak, although potentially weak for alcohols, and characteristic fragment ions are key to its identification. docbrown.info

Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: The loss of a methyl group (CH₃•) from the tertiary carbon bearing the hydroxyl group, resulting in a stable oxonium ion.

Dehydration: The loss of a water molecule (H₂O) from the molecular ion.

Cleavage adjacent to the nitrogen atom: Fragmentation of the carbon-carbon bond beta to the nitrogen atom.

A summary of typical GC-MS parameters for a similar analyte is presented below.

Table 1: Illustrative GC-MS Parameters for Analysis

| Parameter | Typical Setting | Purpose |

| Column | Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for a wide range of semi-polar compounds. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Transports the analyte through the column. |

| Oven Program | Initial temp 60°C, ramp at 10°C/min to 280°C, hold for 5 min | Separates compounds based on their boiling points and interactions with the stationary phase. |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. docbrown.info |

| MS Analyzer | Quadrupole | Filters ions based on their mass-to-charge ratio (m/z). |

| Scan Range | 40-400 amu | Covers the expected mass range for the parent ion and its principal fragments. |

For less volatile compounds or for analysis in complex biological matrices, High-Performance Liquid Chromatography (HPLC) and its tandem mass spectrometry counterpart (LC-MS/MS) are the methods of choice. chromatographyonline.comnih.gov Given the polar nature of this compound, stemming from its hydroxyl and secondary amine groups, reversed-phase HPLC is a highly suitable technique.

In a typical reversed-phase setup, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. nih.govresearchgate.net The retention of this compound on the column can be finely tuned by adjusting the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The addition of a modifier such as formic acid to the mobile phase is crucial; it protonates the amine group, which improves peak shape and enhances ionization efficiency for mass spectrometry detection in positive ion mode. mdpi.com

LC-MS/MS provides exceptional sensitivity and selectivity, making it ideal for quantifying trace amounts of the compound in complex samples like plasma. researchgate.net The method involves selecting the protonated molecular ion ([M+H]⁺) in the first mass spectrometer (Q1), fragmenting it in a collision cell (q2), and monitoring specific product ions in the third mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and improves quantification accuracy. researchgate.net

Table 2: Representative LC-MS/MS Method Parameters for Quantification

| Parameter | Typical Setting | Rationale |

| LC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) | Standard for retaining and separating polar to moderately nonpolar analytes. nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acid modifier aids in protonation. mdpi.com |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component; gradient elution by increasing %B is used to elute the analyte. mdpi.com |

| Flow Rate | 0.4 mL/min | A typical flow rate compatible with standard analytical columns and ESI interfaces. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules; positive mode is ideal for the basic amine group. nih.gov |

| Precursor Ion (Q1) | m/z 118.1 | Corresponds to the protonated molecule, [C₆H₁₅NO + H]⁺. uni.lu |

| Product Ions (Q3) | m/z 100.1, m/z 85.1 | m/z 100.1 corresponds to the loss of water ([M+H-H₂O]⁺); other fragments provide confirmation. uni.lu |

| Sample Preparation | Protein precipitation (for plasma) with acetonitrile, followed by centrifugation. mdpi.com | A simple and effective method to remove proteins and other macromolecules from biological samples prior to analysis. chromatographyonline.commdpi.com |

While less common than GC or HPLC, Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) represent alternative analytical strategies.

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. Because this compound possesses a basic amine group, it can be readily protonated in an acidic buffer to form a positive ion. This cationic nature makes it an excellent candidate for CE analysis, which offers high separation efficiency and minimal sample consumption.

Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is often considered a hybrid of gas and liquid chromatography. It is particularly adept at separating chiral compounds and can be a faster and more environmentally friendly alternative to normal-phase HPLC. For a polar molecule like this compound, a polar co-solvent (e.g., methanol) would be added to the CO₂ mobile phase to achieve adequate retention and elution. While specific applications for this compound are not widely documented, the technique's utility for polar amines makes it a viable option for purity and enantiomeric separation.

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis of this compound

Spectroscopic methods are essential for confirming the molecular structure of this compound and can also be adapted for quantitative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound (C₆H₁₅NO), the expected NMR signals can be predicted:

¹H NMR: The spectrum would show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in that environment. For example, a singlet integrating to six protons would be expected for the two equivalent methyl groups attached to the tertiary carbon. The N-methyl group would appear as a singlet or doublet depending on coupling to the N-H proton, and the two methylene (B1212753) groups would likely appear as complex multiplets. docbrown.info

¹³C NMR: The spectrum would display six distinct signals, one for each carbon atom in the molecule, confirming the carbon backbone. The chemical shifts would be indicative of the local electronic environment (e.g., carbons bonded to oxygen or nitrogen would be downfield).

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| C(CH₃)₂ | ~1.2 | Singlet (s) | 6H |

| N-CH₃ | ~2.4 | Singlet (s) | 3H |

| C(OH)-CH₂ | ~1.7 | Multiplet (m) | 2H |

| N-CH₂ | ~2.8 | Multiplet (m) | 2H |

| O-H | Variable, broad | Singlet (br s) | 1H |

| N-H | Variable, broad | Singlet (br s) | 1H |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₂ | ~29 |

| N-CH₃ | ~36 |

| C(OH)-CH₂ | ~50 |

| N-CH₂ | ~52 |

| C(OH) | ~71 |

| C(CH₃)₂ | ~29 |

High-Resolution Mass Spectrometry (HR-MS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to four or five decimal places. nih.gov This precision allows for the determination of the elemental formula of the parent ion and its fragments, serving as a definitive tool for identification and structural confirmation.

For this compound, the monoisotopic mass is 117.115364 Da. uni.lu When analyzed by HR-MS using a soft ionization technique like ESI, the protonated molecule [M+H]⁺ would be observed. Its exact mass can be calculated and compared to the measured value. A close match (typically within 5 ppm) confirms the elemental composition as C₆H₁₆NO⁺.

Furthermore, HR-MS can be coupled with fragmentation techniques (MS/MS) to analyze the exact mass of the product ions. This provides unequivocal evidence for specific fragmentation pathways, such as the loss of water or specific alkyl groups, further cementing the structural assignment. nih.gov

Table 5: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Elemental Formula | Calculated Monoisotopic Mass (Da) |

| [M] (Neutral Molecule) | C₆H₁₅NO | 117.115364 |

| [M+H]⁺ (Protonated Parent Ion) | C₆H₁₆NO⁺ | 118.12264 |

| [M+Na]⁺ (Sodium Adduct) | C₆H₁₅NNaO⁺ | 140.10458 |

| [M+H-H₂O]⁺ (Fragment Ion) | C₆H₁₄N⁺ | 100.11208 |

Data sourced from predicted values. uni.lu

This level of analytical rigor, combining advanced chromatographic separation with high-resolution spectroscopic detection, is essential for the comprehensive characterization of this compound in any research or development context.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups present in a molecule. The vibrational modes of the bonds within this compound give rise to a characteristic spectrum that serves as a molecular fingerprint.

The key functional groups are the tertiary alcohol (-OH), the secondary amine (-NH-), and the alkyl backbone. The hydroxyl group (O-H) exhibits a characteristic strong, broad absorption band in the IR spectrum, typically in the region of 3600 to 3200 cm⁻¹, due to intermolecular hydrogen bonding. wpmucdn.comdummies.com The C-O stretching vibration of a tertiary alcohol gives rise to a strong peak in the 1210 to 1100 cm⁻¹ range. spectroscopyonline.com

The secondary amine group (N-H) shows a single, medium-to-weak stretching vibration between 3500 and 3300 cm⁻¹. wpmucdn.com This peak is generally sharper than the O-H band. dummies.com N-H bending vibrations can also be observed near 1600 cm⁻¹. wpmucdn.com The aliphatic C-H bonds will produce strong stretching absorptions in the 3000-2850 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is often a weak band in Raman spectra, the C-C and C-N skeletal vibrations, typically found in the 1250-800 cm⁻¹ region, are often strong and well-defined. researchgate.netresearchgate.net The combination of IR and Raman spectroscopy thus allows for a comprehensive confirmation of the functional groups present in the this compound molecule.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Tertiary Alcohol (O-H) | O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad | Weak |

| Secondary Amine (N-H) | N-H Stretch | 3500 - 3300 | Medium - Weak | Medium |

| Alkyl (C-H) | C-H Stretch | 3000 - 2850 | Strong | Strong |

| Tertiary Alcohol (C-O) | C-O Stretch | 1210 - 1100 | Strong | Medium |

| Amine (C-N) | C-N Stretch | 1250 - 1020 | Medium | Medium |

UV-Visible Spectroscopy in this compound Research

UV-Visible spectroscopy measures the absorption of light in the ultraviolet (190-400 nm) and visible (400-800 nm) regions, which corresponds to electronic transitions within a molecule. uobabylon.edu.iq For a molecule to absorb in this range, it typically needs to possess a chromophore, which is a part of the molecule with π-electrons or non-bonding electrons that can be promoted to higher energy orbitals. msu.edu

This compound is an aliphatic amino alcohol. It lacks conjugated π-systems or other significant chromophores. The non-bonding electrons on the oxygen and nitrogen atoms can undergo transitions, but these are high-energy σ → σ* and n → σ* transitions that occur at wavelengths below the typical analytical range of 200 nm. msu.edulibretexts.org Consequently, direct UV-Visible detection of this compound is not feasible for quantitative purposes due to its very low molar absorptivity in the accessible UV range.

To utilize UV-Visible detection for this compound, a derivatization strategy is required. This involves reacting the amino group with a labeling reagent that attaches a strong chromophore to the molecule. oup.comresearchgate.net Reagents such as o-phthalaldehyde (B127526) (OPA), phenyl isothiocyanate (PITC), or cyanuric chloride can be used to create derivatives that absorb strongly at specific wavelengths, enabling sensitive detection and quantification by techniques like HPLC-UV. akjournals.comnih.govshimadzu.co.krnih.gov

Hyphenated Techniques for Comprehensive Analysis of this compound

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of compounds in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful of these techniques for the comprehensive analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis, potentially after derivatization of the polar -OH and -NH groups to improve peak shape and thermal stability. nih.gov The gas chromatograph separates the compound from the sample matrix, and it then enters the mass spectrometer.

In the MS, the molecule is ionized, typically by electron ionization (EI), which causes it to fragment in a reproducible manner. The molecular ion peak ([M]⁺) for this compound (molar mass 117.19 g/mol ) would appear at an m/z of 117. sigmaaldrich.com However, for amines, this peak is often weak or absent. miamioh.edu The fragmentation pattern provides structural information. Key fragmentation pathways for this molecule would include:

Alpha-cleavage: This is a dominant fragmentation pathway for both amines and alcohols. libretexts.orglibretexts.org Cleavage adjacent to the nitrogen atom could result in the loss of an ethyl group from the C4-C5 bond, while cleavage next to the tertiary alcohol could lead to the loss of a methyl group.

Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at [M-18]⁺. libretexts.org For this compound, this would correspond to an m/z of 99.

Formation of an iminium ion: A characteristic fragment for secondary amines.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative, particularly for polar and non-volatile compounds, and can often be performed without derivatization. restek.com Reversed-phase chromatography might be challenging due to the compound's polarity, but Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option for retaining and separating such polar analytes. restek.com LC-MS offers the advantage of using softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which typically result in less fragmentation and a more prominent protonated molecular ion [M+H]⁺ at m/z 118.1. uni.lunih.gov Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation for structural confirmation and enhanced selectivity.

Quantitative Determination Methodologies for this compound in Complex Matrices

For determining the concentration of this compound in complex biological or environmental samples, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. nih.govuni-muenchen.de Quantitative analysis is typically performed using a stable isotope-labeled internal standard, which mimics the behavior of the analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response.

The method involves creating a calibration curve from standards of known concentrations. By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), the instrument can selectively detect and quantify the target analyte even in the presence of co-eluting interferences from the matrix. nih.gov For this compound, the [M+H]⁺ ion at m/z 118.1 would serve as the precursor ion, and a characteristic fragment ion generated via collision-induced dissociation (CID) would be monitored as the product ion.

Validation of Analytical Methods for this compound

To ensure the reliability of quantitative data, the analytical method must be thoroughly validated. nih.govscielo.org.pe Method validation is the process of demonstrating that a procedure is suitable for its intended purpose. Key validation parameters, as defined by international guidelines, include: researchgate.netinab.ie

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov This is typically demonstrated by the absence of interfering peaks at the analyte's retention time in blank matrix samples.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated, and the correlation coefficient (r²) should ideally be >0.99. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing spiked samples at different concentrations and calculating the percent recovery. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision). nih.govresearchgate.net

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.

Table 2: Typical Acceptance Criteria for Analytical Method Validation

| Parameter | Typical Acceptance Criterion |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80 - 120% (varies with concentration) |

| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) |

| Selectivity | No significant interference at the retention time of the analyte |

Sample Preparation Strategies for this compound Analysis

The goal of sample preparation is to extract the analyte from the complex sample matrix, remove interferences, and concentrate the analyte to a level suitable for analysis. nih.gov Given the polar nature of this compound, several strategies can be employed.

Protein Precipitation (PPT): For biological samples like plasma or serum, PPT is a simple and common first step. It involves adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to denature and precipitate proteins. nih.gov The supernatant, containing the analyte, is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For a polar analyte in an aqueous matrix, adjusting the pH to neutralize the amine group could facilitate its extraction into a more polar organic solvent like butanol. rsc.org

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for cleanup and concentration. nasa.gov For this compound, which is both polar and basic, a cation-exchange SPE sorbent would be highly effective. researchgate.net The sample is loaded at a pH where the amine group is protonated (positively charged), causing it to bind to the negatively charged sorbent. Interferences can be washed away, and the pure analyte is then eluted by changing the pH or increasing the ionic strength of the elution solvent. researchgate.net Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange properties can provide even greater selectivity. researchgate.net

The choice of sample preparation method depends on the complexity of the matrix, the required sensitivity, and the analytical technique being used.

Computational Chemistry and Structural Modeling of 2 Methyl 4 Methylamino Butan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of 2-Methyl-4-(methylamino)butan-2-ol

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of a molecule. These methods, rooted in the principles of quantum mechanics, can elucidate properties such as molecular orbital energies, electron density distribution, and the propensity for chemical reactions.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by focusing on the electron density rather than the complex many-electron wavefunction. DFT studies on this compound would be instrumental in understanding its electronic properties. Such studies could predict key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for assessing its kinetic stability and chemical reactivity. The electrostatic potential surface could also be mapped to identify regions susceptible to electrophilic and nucleophilic attack.

Despite the potential of this method, a thorough search of scientific literature reveals a notable absence of specific DFT studies conducted on this compound. The following table of predicted electronic properties remains to be populated by future research.

| Predicted Electronic Property | Value | Method/Basis Set |

| HOMO Energy | Data not available | |

| LUMO Energy | Data not available | |

| HOMO-LUMO Gap | Data not available | |

| Dipole Moment | Data not available | |

| Electron Affinity | Data not available | |

| Ionization Potential | Data not available |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a high level of theoretical accuracy. For this compound, ab initio calculations could provide a more precise description of its geometry and electronic structure compared to DFT, albeit at a higher computational cost. These methods would be particularly useful for benchmarking the results from more approximate methods.

Currently, there are no published studies that have employed ab initio methods for the characterization of this compound. Therefore, no specific data on its optimized geometry or electronic properties from these high-level calculations are available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes and intermolecular interactions. For a flexible molecule like this compound, with several rotatable bonds, MD simulations could reveal its preferred conformations in different environments, such as in a vacuum or in a solvent. lumenlearning.com Furthermore, these simulations can shed light on the nature and strength of hydrogen bonds and other non-covalent interactions that govern its behavior in condensed phases.

A comprehensive search of the existing scientific literature did not yield any studies focused on the molecular dynamics simulations of this compound. Such research would be valuable for understanding its dynamic properties and interactions.

| Simulation Parameter | Details |

| Force Field | Data not available |

| Solvent Model | Data not available |

| Simulation Time | Data not available |

| Temperature | Data not available |

| Pressure | Data not available |

| Key Conformational Dihedrals | Data not available |

Docking Studies and Binding Affinity Predictions of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These studies are crucial in drug discovery for predicting the binding mode and affinity of a ligand to a biological target, such as a protein or nucleic acid. For this compound, docking studies could identify potential biological targets and provide insights into the specific interactions that stabilize the ligand-receptor complex. This information would be foundational for assessing its potential pharmacological activity.

At present, there is no publicly available research detailing docking studies or binding affinity predictions for this compound with any specific biological targets.

| Biological Target | Docking Score | Predicted Binding Affinity (e.g., Ki, IC50) | Key Interacting Residues |

| Data not available | Data not available | Data not available | Data not available |

Cheminformatics Approaches for Analog Design and Virtual Screening Related to this compound

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical compounds. In the context of this compound, cheminformatics tools could be employed for the design of novel analogs with potentially improved properties. By analyzing its structure-activity relationships (SAR), researchers could identify key structural features that are important for a desired activity. Virtual screening of large chemical libraries, using the structure of this compound as a query, could also identify other compounds with similar properties.

There are currently no published studies that describe the use of cheminformatics approaches for the design of analogs or for virtual screening based on this compound.

Crystallographic Investigations of this compound and its Complexes (if applicable to solid-state studies)

X-ray crystallography is an experimental technique that provides the precise three-dimensional structure of a molecule in its solid state. A crystal structure of this compound or its complexes would offer definitive information about its bond lengths, bond angles, and torsion angles. This experimental data would be invaluable for validating and refining the results obtained from computational modeling studies. Furthermore, the packing of molecules in the crystal lattice would reveal the nature of intermolecular interactions in the solid state.

A search of crystallographic databases indicates that the crystal structure of this compound has not yet been determined. The following table of crystallographic data remains to be populated.

| Crystallographic Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Z | Data not available |

| R-factor | Data not available |

Environmental Disposition and Ecotoxicological Considerations of 2 Methyl 4 Methylamino Butan 2 Ol

Environmental Fate Processes of 2-Methyl-4-(methylamino)butan-2-ol

The environmental fate of a chemical compound describes its transport and transformation in the environment. For this compound, understanding its persistence and potential for exposure requires an examination of processes like biodegradation, photolysis, hydrolysis, volatilization, and sorption.

Biodegradation Pathways and Rates of this compound in Environmental Systems

Generally, the presence of an amino group and a short alkyl chain might suggest that the compound could be utilized by some microorganisms as a source of carbon and nitrogen. The tertiary alcohol structure, however, can sometimes hinder rapid biodegradation compared to primary or secondary alcohols. Predictive models would likely generate a probability of rapid biodegradation and an estimated half-life in various environmental compartments.

Table 1: Predicted Biodegradation of this compound

| Parameter | Predicted Value/Classification | Model/Methodology |

|---|---|---|

| Aerobic Biodegradability | Data not available | Prediction via EPI Suite™ (BIOWIN™) would be required. |

| Anaerobic Biodegradability | Data not available | Prediction via EPI Suite™ (BIOWIN™) would be required. |

Volatilization and Sorption Behavior of this compound in Soil and Water

Volatilization from water and soil surfaces and sorption to soil organic carbon and sediment are key processes that determine a chemical's distribution in the environment.

The Henry's Law Constant, which can be estimated by the HENRYWIN™ program in EPI Suite™, would indicate the partitioning of this compound between air and water. chemistryforsustainability.org Given its polar functional groups, a low Henry's Law Constant is expected, suggesting that volatilization from water would be a slow process.

Sorption to soil and sediment is governed by the organic carbon-water (B12546825) partition coefficient (Koc). This value can be estimated by the KOCWIN™ module in EPI Suite™. chemistryforsustainability.org The polar nature of the molecule suggests that it may have a relatively low affinity for sorption to organic matter, potentially leading to mobility in soil and a preference for the aqueous phase.

Table 3: Predicted Volatilization and Sorption of this compound

| Parameter | Predicted Value/Behavior | Model/Methodology |

|---|---|---|

| Henry's Law Constant | Data not available; expected to be low | Prediction via EPI Suite™ (HENRYWIN™) would be required. |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | Data not available; expected to be low | Prediction via EPI Suite™ (KOCWIN™) would be required. |

Ecotoxicological Impact Assessments of this compound

Ecotoxicology evaluates the potential adverse effects of chemical substances on ecosystems. For this compound, this involves assessing its toxicity to aquatic and terrestrial organisms.

Aquatic Ecotoxicity Studies of this compound

There is a lack of published experimental data on the aquatic ecotoxicity of this compound. In such cases, the ECOSAR™ program within EPI Suite™ is a valuable tool for predicting acute (short-term) and chronic (long-term) toxicity to fish, aquatic invertebrates (like daphnids), and green algae. epa.govchemsafetypro.comepa.gov The model uses the chemical's structure to classify it and then applies a corresponding Quantitative Structure-Activity Relationship (QSAR) to estimate toxicity values such as the LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration for 50% of the test population). nih.govresearchgate.net

Table 4: Predicted Aquatic Ecotoxicity of this compound

| Organism | Endpoint | Predicted Value (mg/L) | Model/Methodology |

|---|---|---|---|

| Fish | 96-hr LC50 | Data not available | Prediction via ECOSAR™ would be required. |

| Aquatic Invertebrate (Daphnia magna) | 48-hr EC50 | Data not available | Prediction via ECOSAR™ would be required. |

Terrestrial Ecotoxicity Assessments of this compound

Information regarding the terrestrial ecotoxicity of this compound is not found in the available scientific literature. Predictive models for terrestrial ecotoxicity are less standardized than those for aquatic environments. However, an estimation of the soil-water partition coefficient (Koc) can give an indication of the potential for exposure to soil-dwelling organisms. A low Koc value would suggest lower exposure for organisms living in the soil matrix and higher potential for leaching. ecotoxmodels.orgacs.org Further research and the development of specific terrestrial ecotoxicity models would be necessary to adequately characterize the risk to soil ecosystems.

Table 5: Terrestrial Ecotoxicity of this compound

| Organism/System | Endpoint | Predicted Value/Classification |

|---|---|---|

| Earthworms | LC50 | Data not available |

| Soil Microorganisms | Inhibition of Respiration/Nitrification | Data not available |

Future Directions and Emerging Research Avenues for 2 Methyl 4 Methylamino Butan 2 Ol Studies

Development of Advanced Synthetic Methodologies for 2-Methyl-4-(methylamino)butan-2-ol with Enhanced Sustainability

The pursuit of greener and more efficient methods for synthesizing this compound is a key area of future research. Traditional methods for producing amino alcohols often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant environmental concerns and low atom economy. patsnap.com

Emerging strategies are focused on the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of toxic substances. nih.gov One promising approach is the use of visible-light photocatalysis, which can facilitate the synthesis of 1,2-amino alcohols from readily available starting materials under mild conditions, often using water as a solvent. rsc.org This method offers a simpler and more environmentally friendly alternative to conventional techniques. patsnap.com

Another area of development is the use of heterogeneous catalysts, which can be easily recovered and reused, making the process more cost-effective and sustainable. uv.es Researchers are exploring the use of bio-based catalysts, such as those derived from fruit waste, to further enhance the eco-friendliness of the synthesis. nih.gov The direct synthesis from diols like ethylene (B1197577) glycol using heterogeneous catalysts in water-based systems is also being investigated as a way to avoid halogenated compounds and the need for pre-activation of the starting materials. uv.es

The development of catalyst-free methods, such as the amino-alcoholysis of polycarbonates, also presents a green and efficient route for producing related compounds, which could potentially be adapted for the synthesis of this compound. rsc.org These advanced methodologies hold the promise of making the production of this and other amino alcohols more economically viable and environmentally responsible.

Elucidation of Unexplored Mechanistic Pathways of this compound in Complex Biological Systems

While this compound is known as a reagent in the preparation of certain bioactive compounds, its own mechanistic pathways within complex biological systems remain largely unexplored. chemicalbook.com Future research will likely delve into understanding how this molecule interacts with biological targets at a molecular level.

Given that amino alcohols are integral components of many biologically active natural products and pharmaceuticals, there is a strong impetus to investigate the potential biological activities of this compound. patsnap.com Studies may focus on its role as a potential modulator of enzymes, receptors, or other cellular components.

Research into the metabolism of similar tertiary alcohols, such as tert-amyl alcohol, has revealed complex degradation pathways involving enzymatic action. ebi.ac.uk A similar in-depth investigation into the metabolic fate of this compound is warranted. Understanding how it is processed and eliminated by living organisms is crucial for any potential future applications. This could involve identifying the specific enzymes and metabolic pathways involved in its biotransformation.

Integration of Multi-Omics Approaches in this compound Metabolism Research

To gain a comprehensive understanding of the metabolic fate and biological effects of this compound, the integration of multi-omics approaches will be indispensable. nih.govnih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the compound's interaction with a biological system. mdpi.com

Metabolomics, in particular, is a powerful tool for identifying and quantifying the small-molecule metabolites produced during the breakdown of a compound. nih.gov By analyzing the metabolome of cells or organisms exposed to this compound, researchers can identify its metabolic byproducts and elucidate the biochemical pathways involved. nih.govfrontiersin.org This approach has been successfully used to study the metabolic disturbances caused by alcohol consumption and could be similarly applied here. nih.govfrontiersin.org

Combining metabolomic data with proteomic and transcriptomic analyses can reveal how this compound affects gene expression and protein levels, providing insights into its mechanism of action and potential downstream effects. mdpi.com This integrated approach can help identify new biomarkers and therapeutic targets, should the compound exhibit any significant biological activity. nih.gov

Innovative Analytical Techniques for Real-time Monitoring and In Situ Analysis of this compound

The development of innovative analytical techniques for the real-time, in situ monitoring of this compound is crucial for both optimizing its synthesis and studying its behavior in biological systems. Traditional analytical methods often require sample collection and offline analysis, which can be time-consuming and may not capture dynamic changes. ethanolproducer.com

Spectroscopic techniques, such as Raman spectroscopy, are emerging as powerful tools for in-line process monitoring. bohrium.comresearchgate.net Raman spectroscopy can provide real-time data on the concentration of various components in a reaction mixture or cell culture, allowing for better process control and a deeper understanding of reaction kinetics or cellular metabolism. d-nb.info This technology has been successfully applied to monitor amino acids in cell cultures and could be adapted for this compound. bohrium.comd-nb.info

The ability to monitor the compound in real-time would enable dynamic feeding strategies in potential bioprocesses and provide immediate feedback on the effects of changing process parameters. ethanolproducer.comd-nb.info This level of process analytical technology (PAT) is essential for developing robust, efficient, and consistent manufacturing processes. bohrium.com

Predictive Modeling and Artificial Intelligence Applications in this compound Research